![molecular formula C15H22O3 B182822 2-Desoxy-4-epi-pulchellin CAS No. 122872-03-1](/img/structure/B182822.png)
2-Desoxy-4-epi-pulchellin
Overview
Description
2-Desoxy-4-epi-pulchellin (PCL) is a sesquiterpene-lactone, which naturally occurs in many traditional Chinese medicinal plants . It has antitumor and anti-inflammatory activities . It is a natural product found in Carpesium abrotanoides, Carpesium faberi, and Inula anatolica .
Synthesis Analysis
A series of 13-amino derivatives of PCL were synthesized through Michael addition reaction . It has been used in clinical trials to treat colorectal carcinoma and cancer .Molecular Structure Analysis
The molecular formula of this compound is C15H22O3 . The molecular weight is 250.33 g/mol . The IUPAC name is (3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one .Chemical Reactions Analysis
The 13-amino derivatives of PCL were synthesized through Michael addition reaction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 250.33 g/mol . The exact mass is 250.15689456 g/mol . The monoisotopic mass is also 250.15689456 g/mol .Scientific Research Applications
Inhibition of STAT3 Signaling in Cancer Cells
A derivative of 2-Desoxy-4-epi-pulchellin, known as P-13, inhibits STAT3 signaling by directly inhibiting Janus kinase 2 (JAK2) in cancer cells. This makes it a promising candidate for anti-cancer drug development (Huang et al., 2018).
Identification in Carpesium Abrotanoides
this compound was identified as one of the chemical constituents of Carpesium abrotanoides, a traditional Chinese medicinal herb (Liu et al., 2014).
Development of Anti-Colon Cancer Drugs
Synthetic derivatives of this compound, specifically 13-amino derivatives, showed potential in inhibiting the STAT3 signaling pathway and inducing G2/M arrest in colon cancer cells, suggesting their utility in developing anti-colon cancer drugs (Niu et al., 2019).
Sesquiterpene Lactones in Inula Helianthus-aquatica
The compound was also found in Inula helianthus-aquatica, indicating its presence in a variety of plants (Hua et al., 2012).
Quantitative Analysis in Carpesium Abrotanoides
A method for the simultaneous determination of this compound and other sesquiterpene lactones in Carpesium abrotanoides was established, aiding in quality control and research of this plant (Liu & Zhou, 2015).
Potential Use in Immunotoxins
The reduction of the immunogenicity of Pulchellin A-Chain, a type 2 ribosome-inactivating protein, for potential new immunotoxins was studied, showing the relevance of this compound in immunological applications (Maleki et al., 2023).
Mechanism of Action
Target of Action
The primary target of 2-Desoxy-4-epi-pulchellin is the Janus Kinase 2 (JAK2) . JAK2 is a part of the Janus Kinase (JAK) / signal transducer and activator of transcription (STAT) signaling pathway, which plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes .
Mode of Action
This compound inhibits the IL-6-induced, as well as the constitutive, STAT3 activation in a dose and time-dependent manner . In vitro kinase activity analyses demonstrated that this compound directly inhibits JAK2 kinase activity . The inhibitory effects of this compound on JAK2/STAT3 signaling could be blocked by reducing agents dithiothreitol (DTT) or glutathione (GSH), indicating an involvement of the thiol-reactive α-β unsaturated carbonyl group in this compound .
Biochemical Pathways
The JAK/STAT signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes . Aberrant activation of the JAK-STAT signaling pathway has been known to be involved in a variety of human diseases including cancer, autoimmune diseases, and chronic inflammatory diseases .
Pharmacokinetics
It is known that the compound is isolated from the dichloromethane-soluble portion of polygonum hydropiper . It is also known that the compound has a low solubility in water but can dissolve in organic solvents .
Result of Action
This compound has potent in vitro cytotoxicities against various cell lines . It inhibits growth and induces death of many cancer cell lines, particularly those expressing constitutively activated STAT3 . It also inhibits in vivo growth of human cancer cell xenografts .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the presence of organic solvents . .
Future Directions
properties
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-MBICNOSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?
A: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].
Q2: What analytical techniques are commonly used to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of this compound. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for this compound within a specific concentration range.
Q3: Has this compound demonstrated any promising biological activities?
A: Research on this compound and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].
Q4: What are the implications of this compound's activity against Trypanosoma brucei?
A: A study demonstrated that this compound exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.
Q5: What research directions are being explored with this compound?
A: Current research focuses on understanding the structure-activity relationship (SAR) of this compound []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.
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